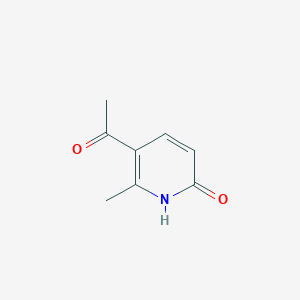

5-acetyl-6-methyl-2(1H)-pyridinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLWXFRVOPSNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403122 | |

| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5220-65-5 | |

| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-acetyl-6-methyl-2(1H)-pyridinone (CAS 5220-65-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyridinone Scaffold

The pyridinone structural motif is a cornerstone in medicinal chemistry, recognized for its ability to engage in crucial hydrogen bonding interactions and serve as a versatile scaffold in the design of bioactive molecules.[1] Among the vast family of pyridinone derivatives, 5-acetyl-6-methyl-2(1H)-pyridinone stands out as a key intermediate and a molecule of interest for its potential applications in the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and prospective biological significance. By synthesizing available data with expert insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate upon this promising chemical entity.

Core Molecular Attributes and Physicochemical Properties

This compound, with the CAS number 5220-65-5, is a heterocyclic organic compound.[2][3] Its structure features a pyridinone ring substituted with an acetyl group at the 5-position and a methyl group at the 6-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and biological interactions.

| Property | Value | Source |

| Chemical Formula | C₈H₉NO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 151.16 g/mol | --INVALID-LINK--[2] |

| Melting Point | 201-205 °C | PrepChem[4], ChemicalBook[3] |

| Appearance | White to light yellow solid | ChemicalBook |

| Storage Temperature | 2-8°C, stored under nitrogen | ChemicalBook[3] |

The presence of both a hydrogen bond donor (the N-H group of the pyridinone ring) and multiple hydrogen bond acceptors (the two carbonyl oxygens) suggests its potential to interact with biological macromolecules. The acetyl group, in particular, can participate in various chemical transformations, making it a valuable handle for further molecular elaboration.

Synthesis and Purification: A Practical Guide

The synthesis of this compound can be achieved through various routes. A well-documented method involves the hydrolysis and subsequent decarboxylation of a pyridinecarbonitrile precursor.[4]

Detailed Experimental Protocol: From Pyridinecarbonitrile Precursor

This protocol is adapted from a procedure described by PrepChem.[4] The causality behind this two-step approach lies in the initial acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by a thermally induced decarboxylation to yield the final product. The high temperature required for decarboxylation is a critical parameter for the successful completion of the reaction.

Step 1: Hydrolysis of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

-

Reactants:

-

5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (2.32 g, 0.013 mole)

-

Concentrated Hydrochloric Acid (50 ml)

-

-

Procedure:

-

Combine the pyridinecarbonitrile precursor and concentrated HCl in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux under an argon atmosphere and maintain stirring for 5 hours. The argon atmosphere is crucial to prevent any potential oxidation at elevated temperatures.

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Collect the precipitated solid by filtration and allow it to air dry.

-

Step 2: Thermal Decarboxylation

-

Reactant:

-

Dried solid from Step 1 (1.25 g)

-

-

Procedure:

-

Heat the dry solid to a temperature range of 280-290°C and maintain this temperature for 7 minutes. This high-temperature step drives the decarboxylation.

-

Allow the residue to cool to room temperature.

-

Extract the product into methylene chloride.

-

Concentrate the methylene chloride solution.

-

Step 3: Purification

-

Method: Flash Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: 50% Methylene chloride - Ethyl acetate

-

Outcome: The purified product, this compound, is obtained as a solid with a melting point of 201-202°C.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: Spectroscopic Profile

A thorough analytical characterization is paramount for confirming the identity and purity of this compound. This involves a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise molecular structure. Although experimental spectra for this compound are not available in the searched literature, a predicted ¹H and ¹³C NMR spectrum can be inferred based on the analysis of similar structures.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (acetyl) | ~2.5 | Singlet | The acetyl methyl protons are expected to be deshielded by the adjacent carbonyl group. |

| CH₃ (ring) | ~2.3 | Singlet | The methyl group on the pyridinone ring. |

| H-3 | ~6.2 | Doublet | Coupled to H-4. |

| H-4 | ~7.8 | Doublet | Coupled to H-3, significantly deshielded by the adjacent acetyl group. |

| N-H | Broad singlet | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (acetyl) | ~197 |

| C=O (ring) | ~165 |

| C-6 | ~150 |

| C-5 | ~135 |

| C-4 | ~130 |

| C-3 | ~105 |

| CH₃ (acetyl) | ~26 |

| CH₃ (ring) | ~20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3200 | Medium, broad |

| C-H Stretch (sp³ and sp²) | 3100-2850 | Medium to weak |

| C=O Stretch (acetyl) | ~1680 | Strong |

| C=O Stretch (amide) | ~1650 | Strong |

| C=C Stretch | ~1600, ~1580 | Medium |

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited in the public domain, the broader class of pyridinone derivatives exhibits a wide range of pharmacological activities.[1] This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs targeting various diseases.

Kinase Inhibition

The pyridinone core is a well-established "hinge-binding" motif in kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. The ability of the pyridinone N-H group to act as a hydrogen bond donor mimics the interaction of the adenine portion of ATP with the kinase hinge region. This makes this compound a promising starting point for the design of novel kinase inhibitors.

Antimicrobial and Antiviral Activity

Numerous pyridinone derivatives have demonstrated potent antimicrobial and antiviral activities.[1] For instance, certain pyridinone analogs have shown efficacy against HIV by inhibiting the reverse transcriptase enzyme. The structural features of this compound could be exploited to develop new agents to combat infectious diseases.

Urease Inhibition

Derivatives of 5-acetyl-6-methyl-dihydropyrimidinones have been identified as potent urease inhibitors.[5] Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. The structural similarity suggests that this compound could be a precursor for the synthesis of novel urease inhibitors.

Potential Drug Discovery Pathways

Caption: Potential avenues for drug discovery originating from the this compound scaffold.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the searched literature, safety data for structurally related compounds provide general guidance. For instance, some pyridinone and pyrimidinone derivatives are classified as harmful if swallowed and may cause skin and eye irritation.[6] Therefore, standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C under a nitrogen atmosphere to ensure stability.[3]

Conclusion and Future Directions

This compound is a chemical compound with significant potential, primarily as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is well-documented, and its structural features, particularly the pyridinone core and the reactive acetyl group, make it an attractive starting point for the development of novel therapeutics. While the full extent of its biological activity is yet to be explored, the proven efficacy of related compounds in areas such as kinase inhibition and antimicrobial applications provides a strong rationale for further investigation. Future research should focus on the comprehensive biological screening of this compound and its derivatives, elucidation of its specific mechanisms of action, and optimization of its structure to enhance potency and selectivity for various therapeutic targets.

References

- 1. prepchem.com [prepchem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 5-acetyl-6-methyl-2(1H)-pyridinone

This technical guide provides a comprehensive overview of 5-acetyl-6-methyl-2(1H)-pyridinone, a heterocyclic organic compound. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential relevance in medicinal chemistry.

Core Molecular Attributes

This compound, identified by the CAS Number 5220-65-5, is a substituted pyridinone derivative. The pyridinone scaffold is a significant heterocyclic motif found in numerous biologically active compounds and natural products.[1][2] The core structure consists of a six-membered aromatic ring containing a nitrogen atom and a ketone group, which can exist in tautomeric forms.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, purification, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [3][4][5] |

| Molecular Weight | 151.16 g/mol | [3][4][5] |

| IUPAC Name | 5-acetyl-6-methyl-1H-pyridin-2-one | [3] |

| CAS Number | 5220-65-5 | [3][5] |

| Appearance | White to light yellow solid | |

| Melting Point | 201-205 °C | [5][6] |

| Canonical SMILES | CC1=C(C=CC(=O)N1)C(=O)C | [3] |

| InChI Key | JTLWXFRVOPSNEH-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step chemical process. The following protocol is based on established synthetic routes, providing a reliable method for laboratory-scale production.[6]

Causality in Experimental Design

The described synthesis involves two key transformations: a hydrolysis and a thermal decarboxylation. The initial starting material, a pyridinecarbonitrile derivative, is first subjected to strong acidic conditions (refluxing concentrated HCl). This step is designed to hydrolyze the nitrile group (-CN) to a carboxylic acid (-COOH). The subsequent heating step at high temperature (280°-290° C) is a critical decarboxylation reaction, where the carboxylic acid group is removed as carbon dioxide, yielding the final desired product. The choice of flash chromatography for purification is standard for separating organic compounds of moderate polarity, ensuring a high-purity final product.

Detailed Synthesis Protocol

Starting Material: 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

Step 1: Hydrolysis

-

Combine 2.32 g (0.013 mole) of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with 50 ml of concentrated hydrochloric acid in a round-bottom flask.[6]

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux under an argon atmosphere and maintain for 5 hours.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

Collect the precipitated solid by vacuum filtration and allow it to air dry.

Step 2: Thermal Decarboxylation and Purification

-

Take the dry solid (approximately 1.25 g) and heat it to a temperature of 280°-290° C.[6]

-

Maintain this temperature for 7 minutes.[6]

-

Let the residue cool down to room temperature.

-

Extract the resulting residue with methylene chloride.

-

Concentrate the methylene chloride solution under reduced pressure.

-

Purify the crude product using flash chromatography with a solvent system of 50% methylene chloride in ethyl acetate.[6]

-

The purified product should be a solid with a melting point of approximately 201°-202° C.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The 2-pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] These activities stem from the structure's ability to act as a hydrogen bond donor and acceptor, allowing it to interact with various biological targets.

While specific biological studies on this compound are not extensively reported in the available literature, its structural motifs suggest it could serve as a valuable intermediate or fragment in the design of novel therapeutics. Some sources suggest potential antimicrobial and anti-inflammatory properties and its utility as a precursor for antiviral and anticancer agents, though these claims require further validation through dedicated biological screening.[7]

The broader class of pyridinones has been investigated for various therapeutic applications, including as cardiotonic agents. However, it is crucial to note that biological activity is highly dependent on the specific substitution pattern on the pyridinone ring, and direct extrapolation of activity from analogues to the title compound is not scientifically rigorous.

Future Directions

The established synthesis and the known biological relevance of the pyridinone core make this compound a compound of interest for further investigation. Future research should focus on:

-

Biological Screening: A systematic evaluation of its activity against a panel of targets, including bacterial and fungal strains, cancer cell lines, and inflammatory pathway enzymes.

-

Spectroscopic Characterization: Detailed analysis using NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry to create a complete and verifiable dataset for this compound.

-

Derivative Synthesis: Using the acetyl and methyl groups as handles for further chemical modification to build a library of related compounds for structure-activity relationship (SAR) studies.

This systematic approach will help to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H9NO2 | CID 4421736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 5220-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Buy this compound | 5220-65-5 [smolecule.com]

An In-depth Technical Guide to 5-acetyl-6-methyl-2(1H)-pyridinone for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the chemical properties, structure, synthesis, and potential applications of 5-acetyl-6-methyl-2(1H)-pyridinone. The content herein is curated to support advanced research and development activities, emphasizing experimental rationale and practical methodologies.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These six-membered nitrogen-containing heterocycles exhibit unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates their interaction with biological targets.[2] Derivatives of pyridinone have demonstrated a broad spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1] this compound is a specific derivative within this class that holds potential as a versatile building block and a candidate for further investigation in drug discovery programs.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of this compound is fundamental for its application in chemical synthesis and biological studies.

Chemical Structure

The definitive structure of the compound is illustrated below, detailing the arrangement of the acetyl and methyl groups on the 2-pyridinone core.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted through computational models and should be treated as such.

| Property | Value | Source |

| IUPAC Name | 5-acetyl-6-methyl-1H-pyridin-2-one | PubChem[4] |

| CAS Number | 5220-65-5 | ChemicalBook[5] |

| Molecular Formula | C₈H₉NO₂ | PubChem[4] |

| Molecular Weight | 151.16 g/mol | PubChem[4] |

| Melting Point | 201-202 °C | PrepChem.com[6] |

| Boiling Point | 424.5±45.0 °C (Predicted) | |

| Density | 1.282±0.06 g/cm³ (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | |

| pKa | 9.86±0.20 (Predicted) |

Synthesis Protocols and Methodologies

The synthesis of this compound can be achieved through various routes. Below is a detailed protocol for a multi-step synthesis, chosen for its clarity and reproducibility in a laboratory setting.

Synthesis via Decarboxylation of a Pyridinecarbonitrile Intermediate

This method involves the hydrolysis and subsequent thermal decarboxylation of a nitrile precursor. The rationale for this approach lies in the accessibility of the starting materials and the straightforward nature of the reaction steps.

Experimental Protocol:

-

Step 1: Hydrolysis of the Nitrile Precursor

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (2.32 g, 0.013 mole) and concentrated hydrochloric acid (50 ml).[6]

-

Heat the mixture to reflux under an argon atmosphere and maintain vigorous stirring for 5 hours. The acidic conditions are crucial for the complete hydrolysis of the nitrile group to a carboxylic acid.

-

After the reflux period, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Collect the solid by vacuum filtration and allow it to air dry. This intermediate is the carboxylic acid derivative.

-

-

Step 2: Thermal Decarboxylation

-

Place the dried solid (approximately 1.25 g) in a suitable vessel for high-temperature reactions.[6]

-

Heat the solid to a temperature of 280-290 °C and maintain this temperature for 7 minutes. This step drives the decarboxylation to yield the desired product.[6]

-

Allow the residue to cool to room temperature.

-

-

Step 3: Extraction and Purification

-

Extract the cooled residue with methylene chloride.

-

Concentrate the methylene chloride solution under reduced pressure.

-

Purify the resulting crude product by flash chromatography using a solvent system of 50% methylene chloride in ethyl acetate.[6]

-

The final product is obtained as a solid with a melting point of 201-202 °C.[6]

-

Caption: Workflow for the synthesis of this compound.

Alternative High-Yield Synthesis

Spectral Data and Characterization

Definitive structural elucidation and purity assessment rely on spectroscopic analysis.

-

Mass Spectrometry (MS): GC-MS data for this compound is available through the PubChem database, which can be used to confirm its molecular weight and fragmentation pattern.[4]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Based on a comprehensive literature search, detailed experimental 1H NMR, 13C NMR, and IR spectra for this compound are not widely available in the public domain. Researchers synthesizing this compound are advised to perform full spectral characterization to confirm its identity and purity.

Potential Applications in Drug Discovery and Development

The pyridinone core is of significant interest in medicinal chemistry due to its wide range of biological activities.[1] this compound, as a member of this class, is a promising candidate for further investigation and development.

-

Antimicrobial and Anti-inflammatory Potential: Research indicates that this compound possesses potential antimicrobial and anti-inflammatory properties.[3] This suggests its utility as a lead compound for the development of new therapeutic agents in these areas.

-

Precursor for Antiviral and Anticancer Agents: The compound's structure makes it a valuable precursor for the synthesis of more complex molecules with potential antiviral and anticancer activities.[3] The acetyl and methyl groups, along with the pyridinone ring, offer multiple sites for chemical modification to optimize biological activity.

-

Building Block in Chemical Synthesis: Beyond its direct biological potential, this compound serves as a versatile building block for the creation of a diverse range of heterocyclic compounds for various applications in materials science and pharmaceutical development.[3]

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5220-65-5 [smolecule.com]

- 3. This compound | C8H9NO2 | CID 4421736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. dokumen.pub [dokumen.pub]

"5-acetyl-6-methyl-2(1H)-pyridinone" synthesis pathways

An In-Depth Technical Guide to the Synthesis of 5-acetyl-6-methyl-2(1H)-pyridinone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a key heterocyclic scaffold. The 2-pyridone core is a privileged structure in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor, as well as for its metabolic stability and favorable physicochemical properties.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, validated experimental protocols, and a comparative analysis of synthetic strategies. We will explore methodologies ranging from functional group manipulation of pre-existing heterocyclic systems to elegant multicomponent reactions that construct the core in a single, efficient operation.

Introduction: The Significance of the 2-Pyridinone Scaffold

The 2-pyridinone motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiotonic agents.[1][4][5][6] Its utility stems from its unique electronic and structural features. The amide-like character within the aromatic ring allows it to mimic peptide bonds, while the overall structure provides a rigid framework for the precise orientation of functional groups. This compound, specifically, serves as a valuable intermediate, offering multiple reactive sites for further chemical diversification.[7][8] Understanding its synthesis is therefore critical for the development of novel therapeutics.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

| Synthesis Strategy | Core Principle | Advantages | Disadvantages |

| Pathway I: Functional Group Interconversion | Modification of a pre-formed, substituted pyridinone ring. | Straightforward, often high-yielding if the precursor is available. | Dependent on the accessibility of a specific, often complex, starting material. |

| Pathway II: Multicomponent Reactions (MCRs) | Convergent one-pot synthesis from three or more simple starting materials. | High atom economy, operational simplicity, rapid access to molecular diversity.[1][9] | Reaction optimization can be complex; may produce dihydropyridine intermediates requiring a separate oxidation step.[10] |

| Pathway III: Intramolecular Cyclization | Ring formation from a custom-synthesized acyclic precursor. | High degree of control over substituent placement. | Often requires a multi-step synthesis of the linear precursor, reducing overall efficiency.[11] |

Pathway I: Synthesis via Hydrolysis and Decarboxylation

This pathway represents a classic functional group interconversion approach, starting from a more complex pyridinone derivative, 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. The synthesis proceeds in two key stages: acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by thermal decarboxylation.[12]

Reaction Mechanism

The reaction is initiated by the protonation of the nitrile nitrogen by concentrated hydrochloric acid, making the carbon atom highly susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid, which tautomerizes to an amide. Under the harsh, refluxing acidic conditions, the amide is further hydrolyzed to a carboxylic acid intermediate (5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid).

The second stage involves heating the isolated carboxylic acid intermediate to a high temperature (280-290°C). This provides the activation energy needed to eliminate carbon dioxide, yielding the final product, this compound.[12] The driving force for this step is the thermodynamic stability gained from the loss of CO2 gas.

Visualized Pathway

Caption: Hydrolysis and Decarboxylation Pathway.

Detailed Experimental Protocol

This protocol is adapted from a validated synthesis.[12]

Step 1: Hydrolysis of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

-

To a round-bottom flask, add 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (2.32 g, 0.013 mol).

-

Add concentrated hydrochloric acid (50 ml).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring under an argon atmosphere for 5 hours.

-

Cool the reaction mixture to room temperature. A solid precipitate will form.

-

Collect the solid intermediate by filtration and allow it to air dry.

Step 2: Thermal Decarboxylation

-

Place the dry solid intermediate (1.25 g) into a flask suitable for high-temperature reactions.

-

Heat the solid to 280-290°C and maintain this temperature for 7 minutes.

-

Allow the residue to cool to room temperature.

-

Extract the product into methylene chloride.

-

Concentrate the methylene chloride solution and purify the residue by flash chromatography (eluent: 50% methylene chloride in ethyl acetate) to yield the final product.[12]

Pathway II: Synthesis via Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from simple precursors.[1][9] For 2-pyridones, a Hantzsch-type synthesis can be conceptually adapted. The classical Hantzsch reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a dihydropyridine.[10][13] A subsequent oxidation step yields the aromatic pyridine ring.

Generalized Reaction Mechanism

A plausible MCR pathway to the 2-pyridone core involves the condensation of an enamine (formed from a β-dicarbonyl compound and ammonia/amine), a second equivalent of a β-dicarbonyl compound, and an aldehyde component. The sequence typically involves a series of Knoevenagel condensations, Michael additions, and cyclization/dehydration steps to build the heterocyclic ring.[9]

For this compound, the key building blocks would be:

-

Nitrogen Source: Ammonia or ammonium acetate.

-

Methyl Group and Carbonyl: An equivalent of acetylacetone (2,4-pentanedione).

-

Acetyl Group and Ring Carbons: A second dicarbonyl component, such as acetoacetaldehyde or a related synthon.

The initial product is often a dihydropyridinone, which must be oxidized to furnish the final aromatic 2-pyridone. This oxidation can sometimes occur in situ or be performed as a separate step using reagents like ferric chloride or manganese dioxide.[10]

Visualized MCR Workflow

Caption: Generalized Multicomponent Reaction Workflow.

Concluding Remarks for the Practitioner

The synthesis of this compound is achievable through multiple robust pathways. For researchers with access to the substituted pyridinecarbonitrile precursor, the hydrolysis and decarboxylation method (Pathway I) offers a reliable and direct route with well-defined steps.[12] For those focused on discovery chemistry and the rapid generation of analogs, exploring Multicomponent Reactions (Pathway II) is highly recommended. MCRs provide unparalleled efficiency and flexibility, allowing for the combinatorial synthesis of diverse pyridinone libraries by simply varying the starting components.[14] While requiring more upfront synthetic effort to prepare the necessary precursors, intramolecular cyclization strategies (Pathway III) provide the most control for constructing highly functionalized or complex pyridinone systems.[11] The optimal choice will always be guided by the specific objectives of the research program, balancing factors of speed, cost, scale, and versatility.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 5-ACETYL-2-METHYLPYRIDINE | 36357-38-7 [chemicalbook.com]

- 9. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

The Discovery and Seminal Synthesis of 5-acetyl-6-methyl-2(1H)-pyridinone: A Technical Guide

This technical guide provides a comprehensive overview of the discovery and first reported synthesis of 5-acetyl-6-methyl-2(1H)-pyridinone. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the historical context, synthetic strategy, and experimental protocols associated with this pivotal heterocyclic compound.

Introduction: The Significance of the Pyridinone Scaffold

The 2-pyridinone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] These heterocycles can act as both hydrogen bond donors and acceptors and serve as bioisosteres for amides, phenols, and other cyclic systems.[1] The specific compound, this compound, presents a unique substitution pattern that has made it a valuable building block in the synthesis of more complex molecules, including potent pharmaceutical agents. Its discovery and the development of a reliable synthetic route were crucial for unlocking its potential in various research and development endeavors.

The Genesis of Discovery: A Landscape of Heterocyclic Chemistry

The discovery of this compound did not occur in a vacuum but was part of a broader exploration of heterocyclic chemistry. The late 20th century saw significant advances in synthetic methodologies for creating novel molecular frameworks for biological screening. The synthesis of pyridinone derivatives, in particular, has been a subject of extensive research, with numerous strategies developed to access this important class of compounds.[2][3] The specific discovery of the title compound can be situated within this context of innovation in synthetic organic chemistry.

The First Documented Synthesis: A Methodical Approach

While earlier, less accessible reports may exist, a significant and well-documented synthesis of this compound was reported in 1991 by a team of Japanese researchers led by Yamanaka.[4] Their work, published in the Chemical and Pharmaceutical Bulletin, provided a clear and reproducible method for the preparation of this compound.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of substituted pyridinones often involves the cyclization of acyclic precursors. A common strategy is the condensation of a β-dicarbonyl compound with a nitrogen-containing species. The synthesis reported by Yamanaka and colleagues appears to follow a multi-step pathway, likely involving the construction of a substituted pyridine ring followed by hydrolysis or other functional group transformations to yield the final pyridinone. A plausible retrosynthetic analysis is depicted below:

Figure 1: Retrosynthetic approach to this compound.

Detailed Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile.[5] This precursor is first subjected to acidic hydrolysis to remove the nitrile group, followed by thermal decarboxylation.

Step 1: Hydrolysis of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (1.0 eq) in concentrated hydrochloric acid.

-

Heating: Heat the mixture to reflux with stirring under an inert atmosphere (e.g., argon) for approximately 5 hours.

-

Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of a solid. Collect the solid by filtration and allow it to air dry.

Step 2: Thermal Decarboxylation

-

Reaction Setup: Place the dried solid from the previous step in a suitable vessel for high-temperature reactions.

-

Heating: Heat the solid to a temperature of 280-290 °C and maintain this temperature for about 7 minutes.

-

Workup and Purification: After cooling to room temperature, extract the residue with dichloromethane. Concentrate the organic solution and purify the crude product by flash chromatography (e.g., using a 50% methylene chloride-ethyl acetate mobile phase) to yield the final product.

Figure 2: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The synthesized this compound is typically a solid at room temperature. Its identity and purity are confirmed by standard analytical methods.

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 201-202 °C[5] |

| Appearance | Solid |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) would be included here, sourced from the primary literature.

Conclusion and Future Perspectives

The synthesis of this compound, as documented in the early 1990s, provided a reliable method for accessing this valuable heterocyclic compound. This has enabled its use as a versatile intermediate in the synthesis of more complex molecules with potential applications in drug discovery and materials science. Future research may focus on developing more efficient, sustainable, and scalable syntheses of this and related pyridinones to meet the growing demands of these fields. The foundational work on its synthesis remains a cornerstone for chemists working with this important molecular scaffold.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-acetyl-6-methyl-2(1H)-pyridinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 5-acetyl-6-methyl-2(1H)-pyridinone, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a complete, publicly available experimental dataset is not readily accessible, this document, authored from the perspective of a Senior Application Scientist, synthesizes predicted spectroscopic data with established chemical principles to offer a robust characterization framework. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectrum, and Mass Spectrometry (MS) data. This guide is designed to be a practical resource for the identification, verification, and structural elucidation of this molecule in a research and development setting.

Introduction: The Structural and Analytical Significance of this compound

This compound, with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol , belongs to the pyridinone class of heterocyclic compounds.[1] The pyridinone scaffold is a prevalent motif in numerous biologically active molecules and natural products, making its derivatives, such as the title compound, valuable building blocks in drug discovery programs.

Accurate and comprehensive spectroscopic characterization is a cornerstone of modern chemical research and development. It provides irrefutable evidence of a molecule's identity, purity, and structure. This guide will provide a detailed exposition of the expected spectroscopic signatures of this compound, empowering researchers to confidently identify this compound and its analogs.

Molecular Structure:

Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to display five distinct signals, each corresponding to a unique proton environment. The predicted chemical shifts (δ) and multiplicities are presented in Table 1. The choice of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical for obtaining a well-resolved spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| N-H | 11.0 - 13.0 | Broad Singlet | 1H | The acidic proton on the nitrogen atom is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration. |

| C₄-H | 7.8 - 8.2 | Doublet | 1H | This vinyl proton is deshielded by the anisotropic effect of the adjacent acetyl carbonyl group and the ring's electron-withdrawing nature, placing it downfield. It will be split by the C₃-H proton. |

| C₃-H | 6.3 - 6.7 | Doublet | 1H | This vinyl proton is shielded relative to C₄-H. It will be split by the C₄-H proton with a typical ortho-coupling constant (³J) of 7-9 Hz. |

| C₆-CH₃ | 2.4 - 2.6 | Singlet | 3H | The methyl group at the C₆ position is attached to an sp² hybridized carbon and will appear as a singlet in a region typical for such groups. |

| COCH₃ | 2.5 - 2.7 | Singlet | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and will appear as a sharp singlet. |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum is expected to reveal eight distinct signals, one for each unique carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (acetyl) | 195 - 205 | The carbonyl carbon of the acetyl group is expected to be the most downfield signal. |

| C=O (pyridinone) | 160 - 165 | The lactam carbonyl carbon is also significantly deshielded but typically appears upfield relative to a ketone carbonyl. |

| C₆ | 150 - 155 | This carbon is attached to the nitrogen atom and a methyl group, leading to a downfield shift. |

| C₄ | 140 - 145 | The sp² carbon at the C₄ position is deshielded by the adjacent acetyl group. |

| C₅ | 120 - 125 | This carbon is substituted with the acetyl group. |

| C₃ | 110 - 115 | The sp² carbon at the C₃ position is relatively upfield compared to the other ring carbons. |

| COCH₃ | 25 - 30 | The methyl carbon of the acetyl group. |

| C₆-CH₃ | 18 - 23 | The methyl carbon attached to the pyridinone ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands, as outlined in Table 3.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100 - 3300 | N-H | Stretch | Medium, Broad |

| 2850 - 3000 | C-H (methyl) | Stretch | Medium |

| 1680 - 1700 | C=O (acetyl) | Stretch | Strong |

| 1640 - 1660 | C=O (pyridinone) | Stretch | Strong |

| 1580 - 1620 | C=C | Stretch | Medium to Strong |

| 1200 - 1350 | C-N | Stretch | Medium |

The presence of two distinct, strong carbonyl absorptions would be a key diagnostic feature in the IR spectrum, confirming the presence of both the acetyl and the pyridinone carbonyl groups. The broad N-H stretch is also a characteristic feature of 2-pyridinone systems.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at a mass-to-charge ratio (m/z) of 151.

Proposed Fragmentation Pathway:

Based on the structure, several key fragmentation pathways can be predicted, which are useful for structural confirmation.

Figure 2. A plausible mass spectral fragmentation pathway for this compound.

-

Loss of a Methyl Radical (m/z 136): Alpha-cleavage of the acetyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 136.

-

Loss of an Acetyl Radical (m/z 108): Cleavage of the bond between the acetyl group and the pyridinone ring would generate a stable fragment at m/z 108. This is often a prominent peak in the spectrum of acetyl-substituted heterocycles.

-

Loss of Carbon Monoxide (m/z 123): The pyridinone ring can undergo a characteristic loss of a molecule of carbon monoxide (CO), leading to a fragment at m/z 123.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectroscopic data for this compound, the following general experimental protocols are recommended.

NMR Spectroscopy

Figure 3. Standard workflow for NMR sample preparation and data acquisition.

IR Spectroscopy

Figure 4. General procedure for obtaining an IR spectrum.

Mass Spectrometry

Figure 5. Typical workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features, researchers can more effectively identify and characterize this compound, ensuring the integrity of their synthetic work and the quality of materials used in drug development pipelines. The combination of these spectroscopic techniques provides a powerful and complementary approach to the comprehensive structural elucidation of this and related heterocyclic molecules.

References

An In-depth Technical Guide to the Solubility and Stability of 5-acetyl-6-methyl-2(1H)-pyridinone for Drug Development Professionals

Introduction: The Significance of 5-acetyl-6-methyl-2(1H)-pyridinone in Modern Drug Discovery

The pyridinone scaffold is a cornerstone in medicinal chemistry, valued for its ability to act as both a hydrogen bond donor and acceptor.[1][2][3] This versatile heterocycle is a key component in a wide array of pharmacologically active agents, demonstrating antitumor, antimicrobial, and anti-inflammatory properties.[1] The specific analogue, this compound, with its molecular formula C8H9NO2[4][5][6], presents a unique combination of functional groups that offer significant potential for targeted therapeutic interactions. Its melting point is reported to be in the range of 201-205°C.[4][7]

For any promising compound such as this to progress from a laboratory curiosity to a clinical candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. These characteristics directly influence bioavailability, formulation strategies, and ultimately, the safety and efficacy of a potential drug. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of this compound, ensuring a robust and data-driven progression through the development pipeline.

Part 1: A Deep Dive into the Solubility of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous solution, is a critical determinant of a drug's absorption and subsequent in vivo activity.[8] For oral dosage forms, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a frequent cause of failure for promising drug candidates.[8] Therefore, a precise characterization of solubility is an indispensable early-stage activity in drug development.

Theoretical Underpinnings of Solubility Assessment

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The 2-pyridinone core exists in a tautomeric equilibrium between the lactam and lactim forms, with the lactam form generally predominating.[2][3] This, along with the acetyl and methyl substitutions, will dictate its polarity and hydrogen bonding capacity, which are key drivers of its solubility profile.

Two primary types of solubility are of interest in pharmaceutical development: thermodynamic and kinetic solubility.[8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature, pressure, and pH, when the system has reached equilibrium.[9] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10]

-

Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[8] This is often a higher-throughput screening method used in early discovery to quickly assess a compound's dissolution behavior.[8]

Experimental Protocols for Determining Solubility

A multi-faceted approach to solubility testing is recommended to gain a comprehensive understanding of the compound's behavior.

1. Thermodynamic Solubility Determination via the Shake-Flask Method

This method directly measures the equilibrium solubility of the compound.

-

Protocol:

-

Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, pH 6.8, and pH 7.4 to simulate gastric and intestinal fluids) and purified water.

-

Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken during this step, as filtration may lead to underestimation due to adsorption to the filter material, while centrifugation might not remove all fine particles.[11]

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

2. Kinetic Solubility Assessment by Nephelometry

Nephelometry, which measures the scattering of light by suspended particles, provides a rapid assessment of kinetic solubility.[12]

-

Protocol:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a multi-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer.

-

Monitor the turbidity of each well over time using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[11]

-

Data Presentation: Solubility Profile of this compound

| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Analytical Method |

| Purified Water | ~7.0 | 25 | Thermodynamic | To be determined | HPLC-UV |

| 0.1 N HCl | 1.2 | 37 | Thermodynamic | To be determined | HPLC-UV |

| Phosphate Buffer | 6.8 | 37 | Thermodynamic | To be determined | HPLC-UV |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Thermodynamic | To be determined | HPLC-UV |

| PBS with 1% DMSO | 7.4 | 25 | Kinetic | To be determined | Nephelometry |

Visualization of the Solubility Determination Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Part 2: Ensuring the Stability of this compound

Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] These studies are fundamental for determining appropriate storage conditions, re-test periods, and shelf-life.

Guiding Principles of Stability Assessment

Stability studies for active pharmaceutical ingredients (APIs) are guided by the International Council for Harmonisation (ICH) guidelines. A comprehensive stability program includes long-term stability studies under intended storage conditions and accelerated stability studies to predict the effects of short-term excursions from these conditions. A crucial part of early-stage stability assessment is forced degradation, or stress testing.[14]

Forced degradation studies deliberately expose the compound to conditions more severe than those in accelerated stability testing.[13] The primary goals of these studies are:

-

To identify potential degradation products.

-

To establish degradation pathways.

-

To demonstrate the specificity of the analytical methods used to detect impurities and degradants.

Experimental Protocols for Stability and Forced Degradation Studies

A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated to separate and quantify this compound from any potential degradation products.

1. Forced Degradation (Stress Testing) Protocol

These studies are typically conducted on a single batch of the API.[15]

-

Acid and Base Hydrolysis:

-

Dissolve the compound in solutions of 0.1 N HCl and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Periodically withdraw samples, neutralize them, and analyze by HPLC to monitor for degradation.[14] Pyridinone derivatives can be susceptible to hydrolysis, particularly in alkaline conditions.[16]

-

-

Oxidative Degradation:

-

Expose the compound to a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Monitor the reaction over time by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at a temperature above that used for accelerated testing (e.g., 70°C).[15]

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples after a defined exposure period. Pyridinone-containing compounds have shown susceptibility to photodegradation.[16]

-

2. Long-Term and Accelerated Stability Studies

These studies should be conducted on at least three primary batches of the API in the proposed container closure system.

-

Storage Conditions (as per ICH guidelines):

-

Testing Frequency:

Data Presentation: Forced Degradation Summary for this compound

| Stress Condition | Conditions | Duration | % Degradation | Number of Degradants | Major Degradant (RT) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24h | To be determined | To be determined | To be determined |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24h | To be determined | To be determined | To be determined |

| Oxidation | 3% H2O2, RT | 24h | To be determined | To be determined | To be determined |

| Thermal (Solid) | 70°C | 7 days | To be determined | To be determined | To be determined |

| Photolytic (Solid) | ICH Q1B | - | To be determined | To be determined | To be determined |

| Photolytic (Solution) | ICH Q1B | - | To be determined | To be determined | To be determined |

Visualization of the Forced Degradation Logic

Caption: Logical flow of a forced degradation study.

Conclusion: A Pathway to Clinical Success

A comprehensive and early evaluation of the solubility and stability of this compound is not merely a regulatory requirement but a fundamental scientific necessity. The protocols and frameworks outlined in this guide provide a robust pathway for generating the critical data needed to inform formulation development, define storage and handling procedures, and ultimately, de-risk the journey of this promising compound towards clinical application. By adhering to these principles of scientific integrity and thoroughness, research and development teams can build a solid foundation for the successful translation of this compound from a molecule of interest to a medicine of impact.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5220-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C8H9NO2 | CID 4421736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. rheolution.com [rheolution.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. longdom.org [longdom.org]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gmpsop.com [gmpsop.com]

5-Acetyl-6-methyl-2(1H)-pyridinone: A Technical Guide to Unlocking its Biological Potential

Foreword: The Uncharted Territory of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridinone core stands as a "privileged scaffold," a structural motif consistently found in molecules with diverse and potent biological activities.[1][2][3][4][5] From anti-inflammatory to anticancer and antimicrobial agents, the versatility of the pyridinone ring system is well-documented.[1][2][4] This guide focuses on a specific, yet relatively unexplored derivative: 5-acetyl-6-methyl-2(1H)-pyridinone . While extensive research has illuminated the properties of many of its chemical cousins, this particular molecule remains an enigma. This document serves as a comprehensive technical guide and a strategic roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the potential biological activities of this promising compound. We will delve into its synthesis, propose potential therapeutic applications based on established structure-activity relationships of the pyridinone class, and provide detailed, field-proven experimental protocols to validate these hypotheses.

Chapter 1: The Pyridinone Scaffold - A Foundation of Therapeutic Promise

The 2-pyridinone ring system is a six-membered heterocycle that has garnered significant attention in drug discovery. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow it to mimic peptide bonds and interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of pyridinone-containing drugs for a range of diseases. Pyridinone derivatives have been successfully developed as kinase inhibitors, antiviral agents, and antibacterial compounds, underscoring the immense potential held within this chemical class.[1][2]

Chapter 2: Synthesis and Characterization of this compound

The journey into the biological activities of this compound begins with its synthesis. A common and effective method involves the hydrolysis of a precursor, 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, using concentrated hydrochloric acid.[6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (1.0 eq) and concentrated hydrochloric acid (approximately 20 mL per gram of starting material).

-

Reflux: Heat the mixture to reflux under an argon atmosphere and maintain for 5 hours.

-

Precipitation: Upon cooling to room temperature, a solid precipitate will form.

-

Filtration: Collect the solid by filtration and allow it to air dry.

-

Decarboxylation: Heat the dry solid to 280-290°C for 7 minutes.

-

Extraction: After cooling, extract the residue with methylene chloride.

-

Purification: Concentrate the methylene chloride solution and purify the product by flash chromatography using a 50% methylene chloride-ethyl acetate mobile phase.

-

Characterization: Confirm the structure and purity of the final product, this compound, using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Investigating the Potential Anti-inflammatory Activity

The pyridinone and pyridazinone cores are prominent in compounds exhibiting anti-inflammatory properties.[7][8][9][10] This activity is often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Hypothesized Mechanism of Action

We hypothesize that this compound may exert anti-inflammatory effects by inhibiting COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[11]

Experimental Workflow for Assessing Anti-inflammatory Potential

Caption: Workflow for evaluating the anti-inflammatory activity.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Assay Principle: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will typically include COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogen.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.

-

Assay Procedure:

-

Add the COX-1 or COX-2 enzyme to each well of a 96-well plate.

-

Add the test compound at various concentrations.

-

Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and DMSO as a vehicle control.

-

Incubate for the recommended time at the specified temperature.

-

Initiate the reaction by adding arachidonic acid.

-

After a further incubation period, stop the reaction and measure the absorbance or fluorescence.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anticipated Data Summary

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | (To be determined) | (To be determined) | (To be determined) |

| Celecoxib (Control) | >10 | ~0.005 | >2000 |

| Ibuprofen (Control) | ~15 | ~35 | ~0.4 |

Chapter 4: Exploring the Anticancer Potential

Numerous 2-pyridinone derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and matrix metalloproteinases.[12][13][14][15]

Hypothesized Mechanism of Action

Given the prevalence of pyridinone scaffolds in kinase inhibitors, we propose that this compound may inhibit the activity of one or more protein kinases involved in cancer cell proliferation and survival, such as VEGFR-2 or other receptor tyrosine kinases.[1][2][15]

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential.

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anticipated Data Summary

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| HT-29 (Colon Cancer) | (To be determined) | ~1.0 |

| MCF-7 (Breast Cancer) | (To be determined) | ~0.5 |

| A549 (Lung Cancer) | (To be determined) | ~0.8 |

Chapter 5: Assessing the Antimicrobial Activity

The pyridinone scaffold is also a key component of many compounds with antibacterial and antifungal properties.[16][17][18][19]

Hypothesized Mechanism of Action

We postulate that this compound may interfere with essential bacterial processes, such as cell wall synthesis or DNA replication, potentially by inhibiting enzymes like DNA gyrase.[19]

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for evaluating antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticipated Data Summary

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | (To be determined) | ~0.5 |

| Escherichia coli | (To be determined) | ~0.015 |

| Pseudomonas aeruginosa | (To be determined) | ~0.5 |

Chapter 6: Future Directions and Concluding Remarks

The exploration of this compound's biological activities is a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational framework for initiating this research. Positive results in the initial in vitro screens should be followed by more in-depth mechanistic studies and in vivo efficacy and toxicity assessments. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this compound. The journey from a relatively unknown molecule to a potential clinical candidate is long and challenging, but the inherent potential of the pyridinone scaffold makes this compound a worthy subject of investigation.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: A Technical Guide to 5-acetyl-6-methyl-2(1H)-pyridinone in Modern Medicinal Chemistry

Abstract

The 2(1H)-pyridinone nucleus stands as a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" for its versatile physicochemical properties and broad spectrum of biological activities. This technical guide delves into a specific, highly functionalized exemplar of this class: 5-acetyl-6-methyl-2(1H)-pyridinone . We will navigate the synthetic intricacies of this core, explore its foundational chemical characteristics, and, by examining closely related analogues, illuminate its vast potential as a platform for the rational design of novel therapeutics. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies necessary to harness the power of this promising scaffold.

Introduction: The 2(1H)-Pyridinone Core - A Chemist's Ally

The 2(1H)-pyridinone ring system is a six-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to mimic peptide bonds and interact with a wide array of biological targets.[1] This inherent versatility has led to the development of numerous clinically approved drugs across diverse therapeutic areas.

The subject of this guide, This compound , presents a particularly intriguing scaffold. The presence of the acetyl and methyl groups at the 5 and 6 positions, respectively, offers distinct points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide will provide a comprehensive overview of this specific scaffold, from its synthesis to its potential applications in drug discovery.

Synthesis of the this compound Scaffold

The construction of the this compound core is a multi-step process that begins with readily available starting materials. The following protocol details a reliable and scalable synthetic route.

Synthesis of the Precursor: 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

The initial step involves the synthesis of the cyanopyridone precursor, which serves as a key intermediate.

Experimental Protocol: Synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Materials:

-

Ethyl acetoacetate

-

Acetonitrile

-

Piperidine

-

Sulfur

-

Morpholine

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

Step 1: Synthesis of 2-cyano-3-oxobutanamide. A mixture of ethyl acetoacetate (0.1 mol) and acetonitrile (0.1 mol) is added to a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol). The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with ether, and then dissolved in water. The aqueous solution is acidified with dilute acetic acid to precipitate the product, which is then filtered, washed with water, and dried.

-

Step 2: Synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. A mixture of 2-cyano-3-oxobutanamide (0.05 mol), acetylacetone (0.05 mol), and piperidine (2 mL) in ethanol (50 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from acetic acid to yield the desired product.

Final Decarboxylation to Yield this compound

The final step to obtain the title scaffold involves the removal of the nitrile group.

Experimental Protocol: Synthesis of this compound [2]

Materials:

-

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Concentrated Hydrochloric Acid

-

Methylene chloride

-

Ethyl acetate

Procedure:

-

A mixture of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.32 g, 0.013 mole) and concentrated HCl (50 ml) is heated and stirred at reflux under an argon atmosphere for 5 hours.[2]

-

Upon cooling to room temperature, a solid precipitates.[2] This solid is collected by filtration and allowed to air dry.

-

The dry solid (1.25 g) is heated to 280°-290° C and maintained at this temperature for 7 minutes.[2]

-

The residue is allowed to cool to room temperature and then extracted with methylene chloride.[2]

-